5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that features a fluorophenyl group, a dihydroimidazo-pyridine core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Shares the fluorophenyl group and carboxylic acid functionality but differs in the core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and exhibits different biological activities due to its pyrazole core.
Uniqueness
The uniqueness of 5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its dihydroimidazo-pyridine core and thioxo group distinguish it from other similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C15H12FN3O2S |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C15H12FN3O2S/c1-18-12-10(14(20)21)7-11(8-3-5-9(16)6-4-8)17-13(12)19(2)15(18)22/h3-7H,1-2H3,(H,20,21) |
InChI Key |
OJROLZBKACPDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC=C(C=C3)F)N(C1=S)C |
Origin of Product |
United States |
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